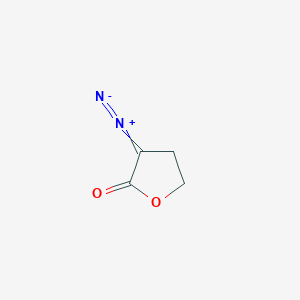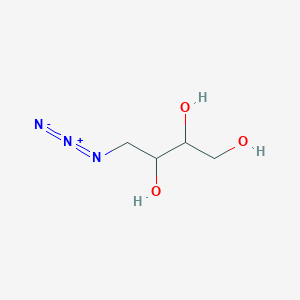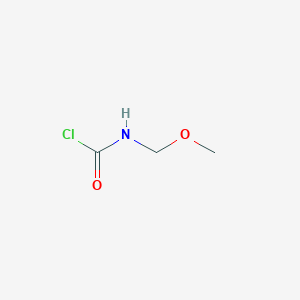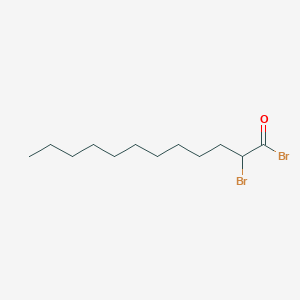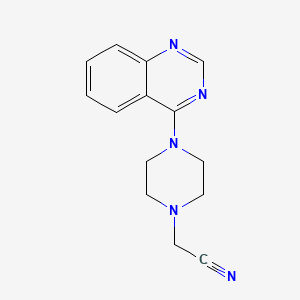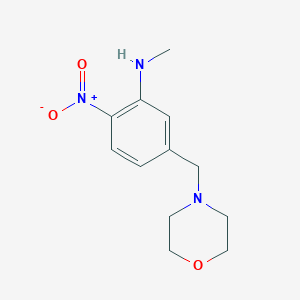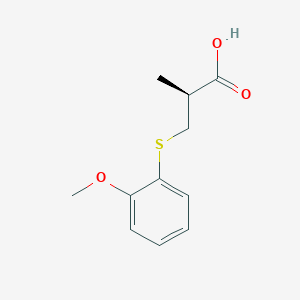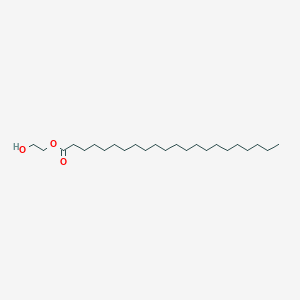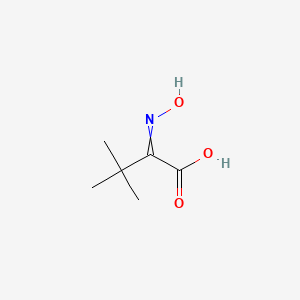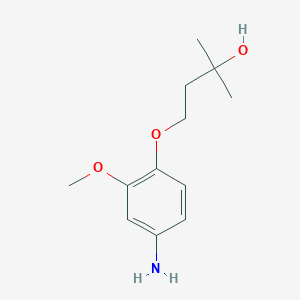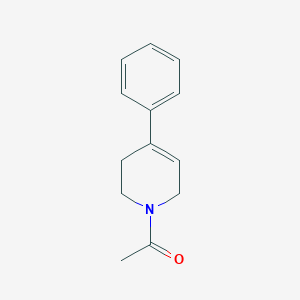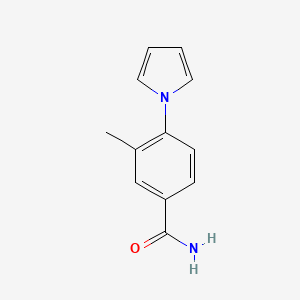![molecular formula C14H21ClN2O2 B8624136 tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate](/img/structure/B8624136.png)
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing them from reacting until the protecting group is removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous conditions or in organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently and sustainably . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid, hydrochloric acid, and aluminum chloride can be used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of peptides and other biologically active compounds.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate involves the protection of amine groups during chemical reactions. The Boc group prevents the amine from reacting until it is selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without interference from the amine.
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Another compound with a Boc-protected amine, used in similar applications.
N-Boc-2-aminoacetaldehyde: Used in the synthesis of various organic compounds.
N-Boc-ethylenediamine: Employed in peptide synthesis and other organic reactions.
Uniqueness
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is unique due to the presence of both a Boc-protected amine and a chlorobenzyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,18) |
InChI Key |
XRFMOMITNUAWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
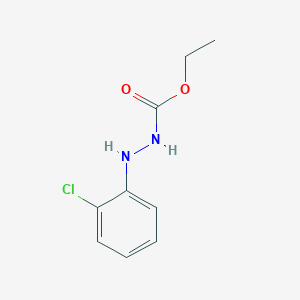
![4-[3-(3-Methoxyphenyl)-2-propenoyl]aniline](/img/structure/B8624055.png)
